molecular formula C19H17N3O3S2 B2765970 8-methyl-N'-(4-methylbenzenesulfonyl)-8H-thieno[2,3-b]indole-2-carbohydrazide CAS No. 477860-44-9

8-methyl-N'-(4-methylbenzenesulfonyl)-8H-thieno[2,3-b]indole-2-carbohydrazide

Cat. No.: B2765970
CAS No.: 477860-44-9
M. Wt: 399.48
InChI Key: XWBUTOIVPANVTN-UHFFFAOYSA-N
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Description

4-methyl-N’-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide is a complex organic compound with a unique structure that includes a thienoindole core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N’-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide typically involves multiple steps, starting from readily available precursors

    Formation of Thienoindole Core: The thienoindole core can be synthesized through a cyclization reaction involving a thienylamine and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of Sulfonohydrazide Group: The sulfonohydrazide group is introduced by reacting the thienoindole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N’-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonohydrazide group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

4-methyl-N’-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N’-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 8-methyl-N’-(4-methylbenzenesulfonyl)-8H-thieno[2,3-b]indole-2-carbohydrazide
  • 2-(4-{8-methyl-8H-thieno[2,3-b]indole-2-carbonyl}piperazin-1-yl)ethan-1-ol

Uniqueness

4-methyl-N’-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its thienoindole core and sulfonohydrazide group make it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

4-methyl-N'-(4-methylphenyl)sulfonylthieno[2,3-b]indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-12-7-9-13(10-8-12)27(24,25)21-20-18(23)17-11-15-14-5-3-4-6-16(14)22(2)19(15)26-17/h3-11,21H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBUTOIVPANVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC3=C(S2)N(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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